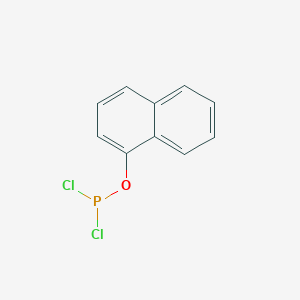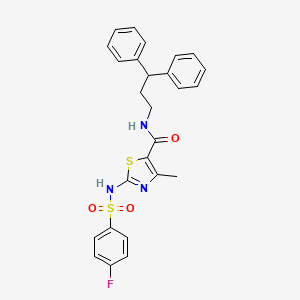
Thalidomide-5'-O-C5-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-5’-O-C5-OH is a derivative of thalidomide, a compound that gained notoriety in the 1950s and 1960s due to its teratogenic effects. Thalidomide itself has been reintroduced for various medical applications, particularly in treating multiple myeloma and erythema nodosum leprosum . Thalidomide-5’-O-C5-OH is a modified version designed to retain therapeutic benefits while potentially reducing adverse effects.
準備方法
The synthesis of thalidomide and its derivatives, including Thalidomide-5’-O-C5-OH, involves several steps. The conventional synthesis of thalidomide includes the reaction of phthalic anhydride with glutamic acid to form phthalimidoglutaric acid, which is then cyclized to produce thalidomide . For Thalidomide-5’-O-C5-OH, additional steps are required to introduce the hydroxyl group at the 5’ position and the C5 chain. These steps typically involve selective hydroxylation and subsequent functional group modifications under controlled conditions .
化学反応の分析
Thalidomide-5’-O-C5-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halides or acids. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Thalidomide-5’-O-C5-OH has several scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on thalidomide’s properties.
Biology: Investigated for its potential to modulate immune responses and inhibit angiogenesis.
作用機序
Thalidomide-5’-O-C5-OH exerts its effects by binding to cereblon, a protein that is part of the E3 ubiquitin ligase complex. This binding alters the activity of the complex, leading to the degradation of specific proteins involved in cell proliferation and immune responses . The compound’s anti-angiogenic and immunomodulatory effects are mediated through the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha and vascular endothelial growth factor .
類似化合物との比較
Thalidomide-5’-O-C5-OH is compared with other thalidomide derivatives such as lenalidomide and pomalidomide. These compounds share a similar core structure but differ in their functional groups, leading to variations in their pharmacological profiles . Thalidomide-5’-O-C5-OH is unique due to its specific modifications, which aim to enhance its therapeutic effects while minimizing adverse reactions. Similar compounds include:
Lenalidomide: Known for its potent immunomodulatory and anti-cancer properties.
Pomalidomide: Used in treating multiple myeloma with a different safety profile compared to thalidomide.
特性
分子式 |
C18H20N2O6 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-5-(5-hydroxypentoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C18H20N2O6/c21-8-2-1-3-9-26-11-4-5-12-13(10-11)18(25)20(17(12)24)14-6-7-15(22)19-16(14)23/h4-5,10,14,21H,1-3,6-9H2,(H,19,22,23) |
InChIキー |
UXKCPXAFSMUXQA-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3,5-Dibromo-2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941489.png)








![4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941545.png)

